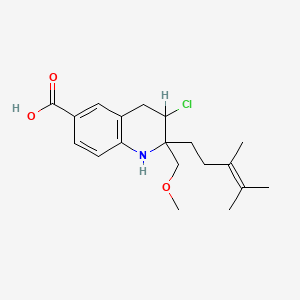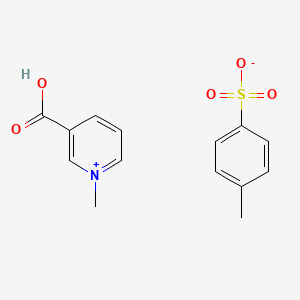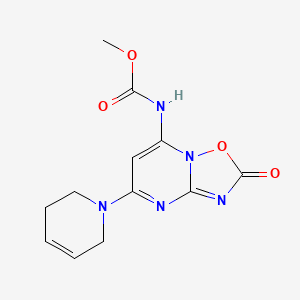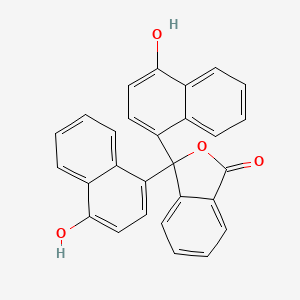
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate is a complex carbohydrate derivative It is known for its unique structural properties, which include multiple hydroxyl groups and sulfate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate typically involves multiple steps. The process begins with the preparation of the hexopyranuronosyl precursor, which is then subjected to sulfonation reactions. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to introduce the sulfo groups. The reaction is carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a biomolecule.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticoagulant agent.
Industry: It is used in the production of specialty chemicals and materials, such as biodegradable polymers.
Mecanismo De Acción
The mechanism of action of O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate involves its interaction with specific molecular targets. The sulfo groups play a crucial role in binding to proteins and enzymes, modulating their activity. The compound can influence various biochemical pathways, including those involved in inflammation and coagulation.
Comparación Con Compuestos Similares
O-(a-L-Idopyranosyluronic Acid 2-Sulfate-(1-4)-2,5-anhydro-Mannitol-6-sulfate is unique due to its specific structural features and functional groups. Similar compounds include:
2,5-Anhydro-3-o-(2-o-sulfo-α-L-idopyranuronosyl)-D-glucitol: This compound has a similar backbone but differs in the configuration of the sulfo groups.
2,5-Anhydro-3-o-α-L-idopyranuronosyl-4-o-sulfo-D-glucitol: Another related compound with variations in the position and configuration of the sulfo groups.
These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
98632-68-9 |
|---|---|
Fórmula molecular |
C12H20O17S2 |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
3,4-dihydroxy-6-[4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O17S2/c13-1-3-5(14)8(4(26-3)2-25-30(19,20)21)27-12-10(29-31(22,23)24)7(16)6(15)9(28-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)(H,19,20,21)(H,22,23,24) |
Clave InChI |
FAMLQSCGIQGDPV-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O)O |
Sinónimos |
GSMS O-(glucuronic acid 2-sulfate)-(1--4)-O-(2,5)-anhydromannitol 6-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)




